molecular formula C13H11ClFNO3 B106196 Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 83817-51-0

Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B106196
CAS RN: 83817-51-0
M. Wt: 283.68 g/mol
InChI Key: PPLHLTAXAFQXGE-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate is a compound that falls within the category of organic chemistry, specifically in the realm of isoxazole derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves cyclocondensation reactions, as seen in the preparation of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which were synthesized with high regioselectivity and yields under ultrasound irradiation . Similarly, the synthesis of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved a multi-step process including reduction, regioselective deprotonation, methylation, and selenation . These methods suggest that the synthesis of Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate could also involve regioselective reactions and possibly the use of ultrasound irradiation to enhance reaction rates.

Molecular Structure Analysis

Crystal structure analysis is a common technique used to determine the molecular structure of compounds. For instance, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was determined using X-ray structure analysis, revealing the spatial arrangement of the molecule and the conformation of its rings . Similarly, the structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was elucidated by single-crystal X-ray diffraction . These analyses provide a foundation for understanding the molecular structure of Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate, which could be expected to have a planar isoxazole ring and substituents that may influence its overall geometry.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from the photochemical reactions studied in ethyl 2-arylthiazole-5-carboxylates, which showed that these compounds can act as singlet-oxygen sensitizers . This suggests that Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate may also participate in photochemical reactions and could potentially be used in applications requiring singlet oxygen generation.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For example, the photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and its derivatives were studied, showing absorptions and fluorescence due to π→π* transitions . The crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate revealed intramolecular hydrogen bonding, which can affect the compound's solubility and stability . These findings can be used to predict that Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate may exhibit specific absorption and fluorescence characteristics, and its physical properties such as solubility could be influenced by the presence of intramolecular interactions.

Scientific Research Applications

Electrochemical Surface Finishing and Energy Storage Technology

  • Abstract : This review covers progress in electrochemical technology using Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) and novel chloroaluminate mixtures for applications in electroplating and energy storage. The advancements highlight the potential of RTILs and solvent mixtures in modern electrochemical applications, indicating a growing interest in this field due to improved handling and novel insights provided by state-of-the-art technologies (Tsuda, Stafford, & Hussey, 2017).

Facile Synthesis and Antioxidant Evaluation

  • Abstract : This study focuses on the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones using a three-component reaction catalyzed by K2CO3, demonstrating their significant biological and medicinal properties as intermediates for synthesizing various heterocycles. This environmentally friendly procedure highlights the chemical versatility and potential health-related applications of isoxazolone derivatives (Laroum, Boulcina, Bensouici, & Debache, 2019).

Interactions of Ionic Liquids with Polysaccharides

  • Abstract : This review discusses the chemical modification of cellulose using ionic liquids (ILs) as reaction media, exploring the homogeneous acylation, carbanilation, and silylation of cellulose. The findings underscore the utility of ILs in facilitating cellulose modification under mild conditions, contributing to advances in materials science and engineering (Heinze, Dorn, Schöbitz, Liebert, Köhler, & Meister, 2008).

ABTS/PP Decolorization Assay of Antioxidant Capacity

  • Abstract : This review examines the ABTS•+ radical cation-based assays for antioxidant capacity, identifying two principal reaction pathways and the formation of coupling adducts with certain antioxidants. The insights from this review highlight the complexity of antioxidant assays and the need for further investigation to fully understand the contributions of different antioxidants to the total antioxidant capacity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Scaling-Up Ionic Liquid-Based Technologies

  • Abstract : This mini-review discusses the urgency of assessing the toxicity and environmental impact of 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]), an ionic liquid with potential for industrial utilization in dissolving biopolymers like cellulose and chitin. The review emphasizes the need for comprehensive toxicity information before large-scale industrial application can be considered, underscoring the environmental considerations in scaling up ionic liquid-based technologies (Ostadjoo, Berton, Shamshina, & Rogers, 2018).

properties

IUPAC Name

ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO3/c1-3-18-13(17)10-7(2)19-16-12(10)11-8(14)5-4-6-9(11)15/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLHLTAXAFQXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80232701
Record name Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate
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Molecular Weight

283.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate

CAS RN

83817-51-0
Record name Ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate
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Record name Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate
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Record name Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate
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Record name Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate
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Record name ETHYL 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLATE
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